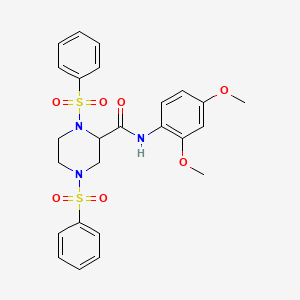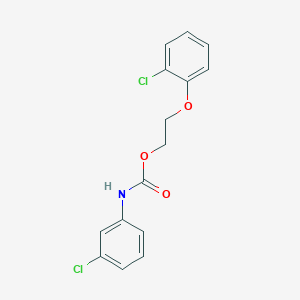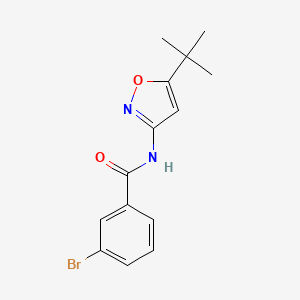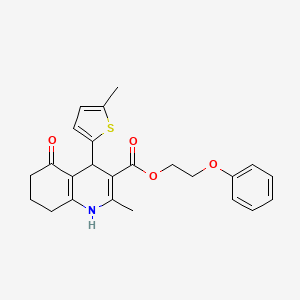
N-(2,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as DPPIV inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPIV inhibitors have been extensively studied for their role in the treatment of various diseases, including diabetes, cancer, and inflammatory disorders.
作用机制
DPPIV inhibitors work by inhibiting the activity of DPPIV, which is responsible for the degradation of incretin hormones. By inhibiting DPPIV, DPPIV inhibitors increase the levels of incretin hormones, leading to increased insulin secretion and improved glucose control. In addition, DPPIV inhibitors have been shown to modulate the immune response and reduce inflammation, which may contribute to their anti-cancer effects.
Biochemical and Physiological Effects:
DPPIV inhibitors have been shown to improve glucose control in patients with type 2 diabetes by increasing insulin secretion and reducing glucagon secretion. These compounds have also been shown to reduce inflammation and modulate the immune response, which may contribute to their anti-cancer effects.
实验室实验的优点和局限性
DPPIV inhibitors are widely used in laboratory experiments due to their ability to inhibit DPPIV activity. However, these compounds may have off-target effects, and their use may lead to unintended consequences. In addition, the synthesis of DPPIV inhibitors can be challenging, and the cost of these compounds may limit their use in certain experiments.
未来方向
Future research on DPPIV inhibitors should focus on identifying new compounds with improved efficacy and reduced off-target effects. In addition, researchers should investigate the potential of DPPIV inhibitors for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, researchers should explore the use of DPPIV inhibitors in combination with other therapies, such as chemotherapy, to improve cancer treatment outcomes.
合成方法
The synthesis of DPPIV inhibitors involves the reaction of 1,4-bis(chlorosulfonyl)butane with 2,4-dimethoxyaniline to form N-(2,4-dimethoxyphenyl)-1,4-bis(chlorosulfonyl)-2-butene-1-amine. This intermediate is then reacted with piperazine to form N-(2,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide.
科学研究应用
DPPIV inhibitors have been extensively studied for their role in the treatment of diabetes. These compounds inhibit the activity of dipeptidyl peptidase IV (DPPIV), an enzyme that degrades incretin hormones. Incretin hormones are responsible for stimulating insulin secretion in response to glucose, and their degradation by DPPIV results in decreased insulin secretion. By inhibiting DPPIV, DPPIV inhibitors increase the levels of incretin hormones, leading to increased insulin secretion and improved glucose control.
DPPIV inhibitors have also been studied for their role in cancer treatment. These compounds have been shown to inhibit tumor growth and metastasis by modulating the immune response and reducing inflammation.
属性
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O7S2/c1-34-19-13-14-22(24(17-19)35-2)26-25(29)23-18-27(36(30,31)20-9-5-3-6-10-20)15-16-28(23)37(32,33)21-11-7-4-8-12-21/h3-14,17,23H,15-16,18H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZQJBAWAHTFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperazine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B5126361.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5126375.png)

![2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)
![N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5126386.png)

![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-phenylvinyl]-4-methoxybenzamide](/img/structure/B5126400.png)


![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5126438.png)
![1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5126440.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-2-(4-phenyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B5126447.png)